molecular formula C20H23ClN2O3S B3645747 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide

Cat. No.: B3645747
M. Wt: 406.9 g/mol
InChI Key: QUKAGJONYREFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a methylsulfonyl group, and a cyclopentylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chlorobenzyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.

    Introduction of the methylsulfonyl group: The chlorobenzyl intermediate is then reacted with a methylsulfonylating agent, such as methylsulfonyl chloride, under basic conditions to introduce the methylsulfonyl group.

    Coupling with cyclopentylbenzamide: The final step involves the coupling of the methylsulfonylated intermediate with cyclopentylbenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is being explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity, biological activity, and potential applications compared to similar compounds. For example, the presence of the cyclopentyl group may confer different steric and electronic properties, influencing the compound’s interactions with molecular targets and its overall behavior in various environments.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-27(25,26)23(14-16-6-2-5-9-19(16)21)18-12-10-15(11-13-18)20(24)22-17-7-3-4-8-17/h2,5-6,9-13,17H,3-4,7-8,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKAGJONYREFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide
Reactant of Route 2
Reactant of Route 2
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide
Reactant of Route 3
Reactant of Route 3
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide
Reactant of Route 4
Reactant of Route 4
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide
Reactant of Route 5
Reactant of Route 5
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.